

comprehensive literature review of 2,3-Dihydro-2-methylbenzofuran

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Compound of Interest

Compound Name: 2,3-Dihydro-2-methylbenzofuran

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An In-Depth Technical Guide to 2,3-Dihydro-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound belonging to the dihydrobenzofuran class, serves as a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities. While specific quantitative biological data and detailed metabolic pathways for **2,3-Dihydro-2-methylbenzofuran** are not extensively reported in publicly available literature, this guide consolidates existing knowledge on the compound and its closely related analogs to provide a thorough technical overview. The content herein is intended to support researchers in the synthesis, characterization, and exploration of the therapeutic potential of this and similar molecules.

Introduction

The 2,3-dihydrobenzofuran skeleton is a prominent structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. These activities span anti-inflammatory, anticancer, antifungal, and neuroprotective properties. The rigid, planar structure of the dihydrobenzofuran ring system makes it an attractive scaffold for

the design of targeted therapeutic agents. **2,3-Dihydro-2-methylbenzofuran**, specifically, is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical properties allow for a variety of transformations, enabling the creation of diverse derivatives for drug discovery and development.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of **2,3-Dihydro-2-methylbenzofuran** is presented in Table 1. This data is essential for its synthesis, purification, and characterization.

Table 1: Chemical and Physical Properties of **2,3-Dihydro-2-methylbenzofuran**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O	[2]
Molecular Weight	134.17 g/mol	[2]
CAS Number	1746-11-8	[3]
Appearance	Colorless liquid	[1]
Boiling Point	198 °C	[1]
Density	1.065 g/mL at 25 °C	[4]
Refractive Index	1.549 (n ₂₀ /D)	[4]
LogP	2.7	

Spectroscopic Data

The structural elucidation of **2,3-Dihydro-2-methylbenzofuran** relies on various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Table 2: Spectroscopic Data for **2,3-Dihydro-2-methylbenzofuran**

Technique	Key Data
¹ H NMR	Data not explicitly detailed in the reviewed literature.
¹³ C NMR	Data not explicitly detailed in the reviewed literature.
Mass Spectrometry (MS)	Available through the NIST WebBook.[5]
Infrared (IR) Spectroscopy	Data not explicitly detailed in the reviewed literature.

Synthesis of 2,3-Dihydro-2-methylbenzofuran

While a specific, detailed experimental protocol for the synthesis of **2,3-Dihydro-2-methylbenzofuran** is not readily available in the reviewed literature, several general strategies for the synthesis of the 2,3-dihydrobenzofuran scaffold have been reported. These methods can be adapted for the preparation of the target molecule.

General Synthetic Strategies

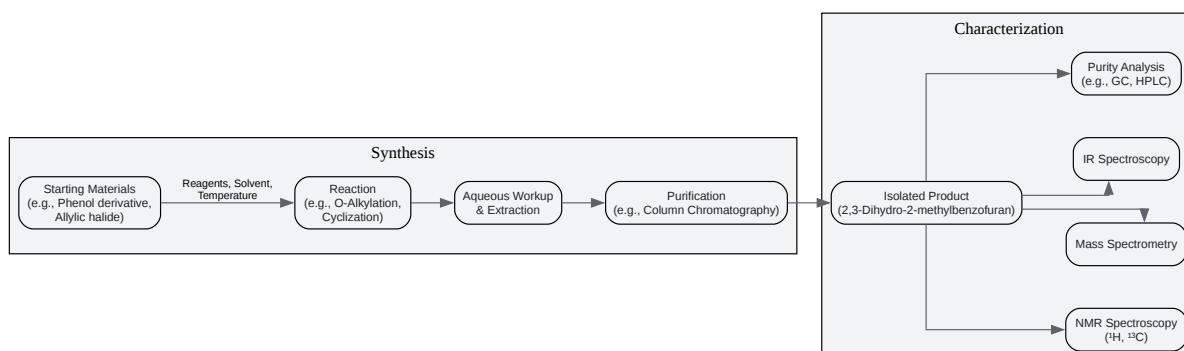
The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic routes, primarily categorized by the key bond formation step. Common strategies include:

- **O-Alkylation followed by Intramolecular Cyclization:** This classical approach involves the alkylation of a phenol with a suitable three-carbon unit, followed by an intramolecular cyclization to form the dihydrofuran ring.[6]
- **Palladium-Catalyzed Intramolecular Annulation:** Modern methods often employ transition metal catalysis, such as the palladium-catalyzed reaction of ortho-iodophenyl acetates with dienes.[6]
- **Acid-Catalyzed Cyclodehydration:** The acid-catalyzed cyclodehydration of α -phenoxy ketones is a robust method for forming the benzofuran ring.[7]

- [4+1] Annulation Reactions: These reactions involve the combination of a four-atom component (e.g., an ortho-quinone methide) with a one-atom component to construct the five-membered ring.[8]

A Plausible Experimental Workflow for Synthesis and Characterization

Based on the general synthetic strategies, a plausible experimental workflow for the synthesis and characterization of **2,3-Dihydro-2-methylbenzofuran** is proposed below. This workflow is a generalized representation and would require optimization for this specific target.



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Caption: Generalized workflow for the synthesis and characterization of **2,3-Dihydro-2-methylbenzofuran**.

Biological Activities of Dihydrobenzofuran Derivatives

Direct quantitative biological data for **2,3-Dihydro-2-methylbenzofuran** is scarce in the reviewed literature. However, numerous studies have reported the biological activities of structurally related dihydrobenzofuran derivatives, suggesting potential therapeutic applications for this class of compounds. Table 3 summarizes some of these findings. It is crucial to note that these values are for related compounds and not for **2,3-Dihydro-2-methylbenzofuran** itself.

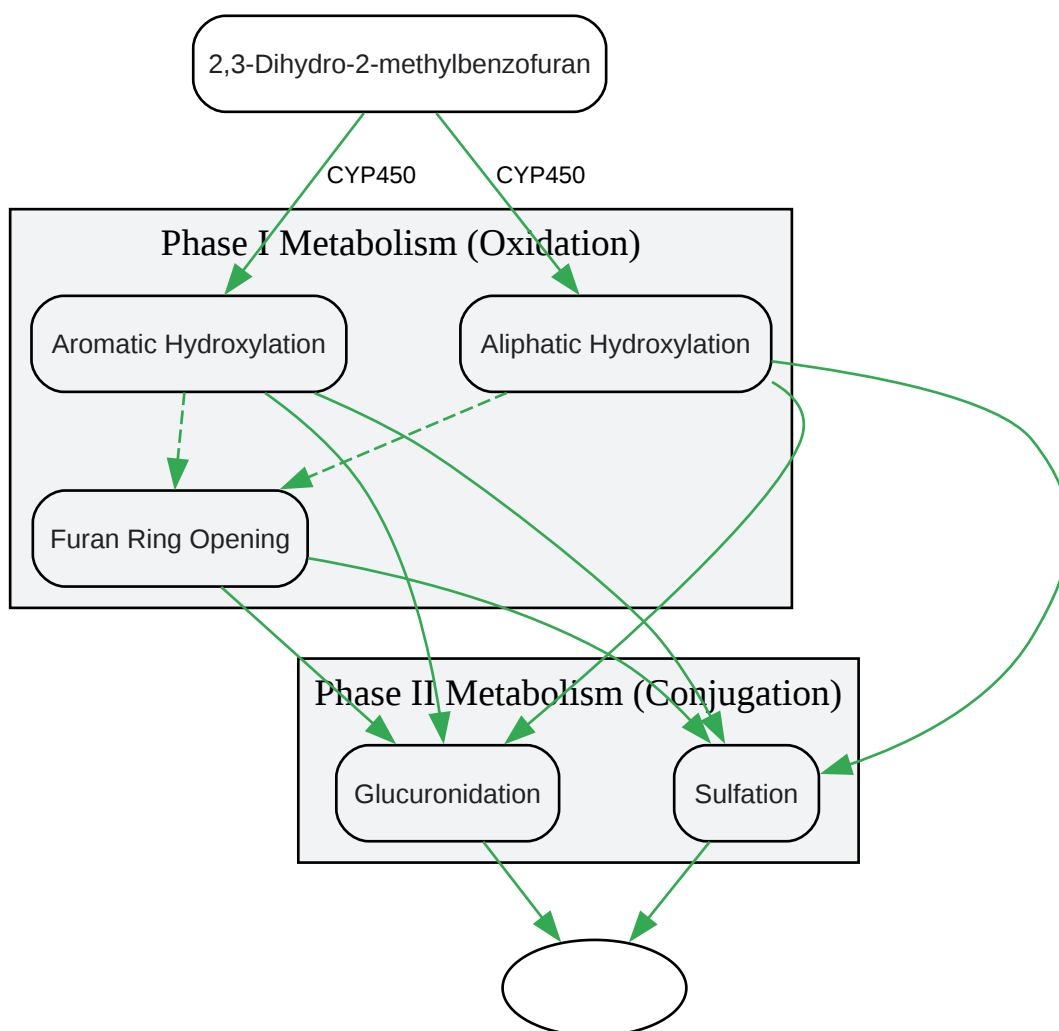
Table 3: Biological Activities of Selected Dihydrobenzofuran Derivatives (Analogues of **2,3-Dihydro-2-methylbenzofuran**)

Compound/Derivative Class	Biological Activity	Target/Assay	IC ₅₀ /Activity	Reference
Fluorinated Dihydrobenzofurans	Anti-inflammatory	IL-6 Inhibition	1.2 - 9.04 μ M	[9][10]
Fluorinated Dihydrobenzofurans	Anti-inflammatory	CCL2 Inhibition	1.5 - 19.3 μ M	[9][10]
Fluorinated Dihydrobenzofurans	Anti-inflammatory	Nitric Oxide Inhibition	2.4 - 5.2 μ M	[9][10]
Fluorinated Dihydrobenzofurans	Anti-inflammatory	PGE ₂ Inhibition	1.1 - 20.5 μ M	[9][10]
2-Arylbenzofuran Derivatives	Anti-Alzheimer's	Acetylcholinesterase Inhibition	e.g., 0.086 μ M	[11][12]
2-Arylbenzofuran Derivatives	Anti-Alzheimer's	β -Secretase (BACE1) Inhibition	e.g., 0.043 μ M	[11][12]
3-(Piperazinylmethyl)benzofuran Derivatives	CDK2 Inhibition	CDK2/cyclin A	e.g., 40.91 nM	[13]
2,3-Dihydro-1-Benzofuran Derivatives	Cannabinoid Receptor 2 Agonist	CB2 Receptor Binding	-	[14]
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazines	Anti-inflammatory	H ₃ /H ₄ Receptor Binding	Micromolar range (K _i)	[15]

Potential Metabolic Pathways

The metabolic fate of **2,3-Dihydro-2-methylbenzofuran** has not been explicitly detailed. However, based on the metabolism of other benzofuran derivatives, a hypothetical metabolic pathway can be proposed. The metabolism of benzofurans often involves oxidation of the furan ring and the aromatic ring, followed by conjugation reactions.

For instance, the metabolism of the designer drug 6-(2-aminopropyl)benzofuran (6-APB) involves hydroxylation and subsequent cleavage of the furan ring.[16][17] Similarly, other studies on benzofuran metabolism in arterial tissue show transformation into various oxidized and conjugated products.[18] Based on these findings, a plausible metabolic pathway for **2,3-Dihydro-2-methylbenzofuran** could involve initial hydroxylation of the aromatic ring or the dihydrofuran ring, followed by potential ring opening and subsequent phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.



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Caption: A hypothetical metabolic pathway for **2,3-Dihydro-2-methylbenzofuran**. Disclaimer: This pathway is speculative and based on the metabolism of related compounds.

Conclusion

2,3-Dihydro-2-methylbenzofuran is a versatile heterocyclic compound with potential applications in drug discovery and materials science. While a wealth of information exists on the synthesis and biological activities of the broader dihydrobenzofuran class, specific data for the 2-methyl derivative remains limited in the public domain. This technical guide provides a consolidated overview of the available information, including its physicochemical properties, general synthetic approaches, and the biological activities of closely related analogs. The proposed experimental workflow and hypothetical metabolic pathway offer a starting point for researchers interested in further investigating this compound. Future studies are warranted to elucidate the specific biological targets, mechanism of action, and metabolic fate of **2,3-Dihydro-2-methylbenzofuran** to fully realize its therapeutic potential.

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